2-(Morpholin-4-yl)-2-(2,4,5-trimethoxyphenyl)acetonitrile
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Overview
Description
2-(Morpholin-4-yl)-2-(2,4,5-trimethoxyphenyl)acetonitrile is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a trimethoxyphenyl group, and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-2-(2,4,5-trimethoxyphenyl)acetonitrile typically involves multiple steps, starting with the reaction of morpholine with appropriate precursors to form the morpholinyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(Morpholin-4-yl)-2-(2,4,5-trimethoxyphenyl)acetonitrile may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-(Morpholin-4-yl)-2-(2,4,5-trimethoxyphenyl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Morpholin-4-yl)ethylamine: Similar in having a morpholine ring but lacking the trimethoxyphenyl group.
2-(Morpholin-4-yl)benzaldehyde: Contains a morpholine ring and a benzene ring but lacks the trimethoxy and nitrile groups.
2-(Morpholin-4-yl)acetonitrile: Similar in having a morpholine ring and a nitrile group but lacking the trimethoxyphenyl group.
Uniqueness: 2-(Morpholin-4-yl)-2-(2,4,5-trimethoxyphenyl)acetonitrile stands out due to the presence of both the trimethoxyphenyl group and the nitrile group, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-morpholin-4-yl-2-(2,4,5-trimethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-18-13-9-15(20-3)14(19-2)8-11(13)12(10-16)17-4-6-21-7-5-17/h8-9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWBFELKBXSSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C#N)N2CCOCC2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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